Triethyl phosphonobromoacetate
Description
Evolution of Organophosphorus Reagents in Synthetic Chemistry
The field of organophosphorus chemistry has been fundamental to the advancement of organic synthesis for over a century. Its history can be characterized by a bifurcation of interests: one branch focused on synthesizing molecules of biological importance, such as oligonucleotides, and another dedicated to developing foundational organic transformations. researchgate.net Early pioneers like Michaelis and Arbuzov established methods for creating carbon-phosphorus (C-P) bonds, laying the groundwork for the development of a vast arsenal (B13267) of phosphorus-based reagents. rsc.org
The 20th century witnessed the emergence of landmark reactions that became mainstays in the synthetic chemist's toolkit. These include the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, the Mitsunobu reaction, and the Appel reaction, all of which rely on the unique reactivity of organophosphorus compounds. oup.comwikipedia.org These reagents have proven indispensable for tasks ranging from the creation of carbon-carbon double bonds to the stereocontrolled synthesis of complex molecules. oup.comconicet.gov.ar Today, organophosphorus compounds are integral to numerous sectors, including pharmaceuticals, agrochemicals, and materials science, serving as reagents, catalysts, and ligands in transition-metal catalysis. oup.comfrontiersin.org
Significance of Alpha-Halo Phosphonates in Enabling Chemical Transformations
Within the broad class of organophosphorus reagents, α-halo phosphonates are a subclass of particular importance. The defining feature of these molecules is the presence of a halogen atom (F, Cl, Br, or I) on the carbon atom immediately adjacent (in the alpha position) to the phosphonate (B1237965) group. This structural motif is critical as it significantly influences the compound's reactivity.
A primary application of this class of compounds is as bioisosteres of phosphates. rsc.org In many biological systems, substrate phosphorylation is a key signaling mechanism. rsc.org Phosphonates can mimic the natural phosphate (B84403) group, but the carbon-phosphorus bond is resistant to the enzymatic and chemical hydrolysis that the labile carbon-oxygen-phosphorus bond of a phosphate ester readily undergoes. rsc.org The introduction of a halogen atom, such as bromine, further modulates the steric and electronic properties of the molecule. rsc.org For instance, the size of the halogen atom impacts the steric profile, a crucial factor for enzyme-inhibitor interactions. rsc.org
| Property | C-F | C-Cl | C-Br |
| Typical Bond Length (Å) | 1.41 | 1.79 | 1.93 |
| Data sourced from MedChemComm. rsc.org |
The halogen also serves as a reactive handle for a variety of chemical transformations. It can act as a leaving group in nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions, such as the Negishi coupling, to form new carbon-carbon bonds. rsc.orgwikipedia.org Furthermore, α-halo phosphonates can engage in radical reactions, expanding their synthetic utility. This versatility makes α-halo phosphonates powerful building blocks for creating complex and functionally diverse molecules, particularly in the fields of medicinal chemistry and drug design. rsc.orgbohrium.com
Research Trajectories and Unexplored Potentials of Triethyl Phosphonobromoacetate
This compound (CAS No. 23755-73-9) is a colorless to light-yellow liquid that serves as a versatile reagent in organic synthesis. guidechem.comorganofil.com It is typically synthesized by the reaction of its precursor, triethyl phosphonoacetate, with bromine in a suitable solvent like dichloromethane (B109758) under controlled temperature conditions. Its reactivity is dominated by the interplay between the electrophilic bromine atom and the electron-withdrawing phosphonate group.
| Property | Value |
| Molecular Formula | C8H16BrO5P |
| Molecular Weight | 303.09 g/mol |
| Density | 1.374 g/cm³ |
| Boiling Point | 128-131 °C @ 1 Torr |
| Data sourced from Guidechem and ChemicalBook. guidechem.comchemicalbook.com |
Current research involving this compound primarily leverages its utility in several key transformations:
| Reaction Type | Description |
| Horner-Wadsworth-Emmons (HWE) Reaction | The compound acts as a phosphonate reagent for olefination to form C=C bonds. The bromine atom enhances the electrophilicity of the reagent, facilitating the initial nucleophilic attack. |
| Nucleophilic Substitution | The bromine atom serves as an effective leaving group, allowing for its displacement by a wide range of nucleophiles. This is a primary method for creating diverse phosphonate derivatives for agrochemical and pharmaceutical applications. rammohancollege.ac.in |
| Heterocycle Synthesis | It is used as a key reagent in the construction of various heterocyclic ring systems, which are common scaffolds in medicinal chemistry. |
| Data sourced from multiple chemical analysis reports. rammohancollege.ac.in |
The established applications of this compound in HWE reactions and nucleophilic substitutions highlight its role as a reliable synthetic tool. However, its full potential remains an active area of investigation. Unexplored trajectories include its application in novel catalytic cycles, such as dual nickel/photoredox-catalyzed cross-coupling reactions, which have shown promise for related α-bromophosphonates in constructing complex β-ketophosphonates. bohrium.com Further exploration of its role in synthesizing unique heterocyclic systems is also a promising avenue. organic-chemistry.org Given the increasing importance of phosphonates as phosphate bioisosteres, future research will likely focus on incorporating this compound into the synthesis of novel, functionally complex molecules with potential biological activity. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-bromo-2-diethoxyphosphorylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrO5P/c1-4-12-8(10)7(9)15(11,13-5-2)14-6-3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMDGKZDQVZDKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(P(=O)(OCC)OCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446594 | |
| Record name | triethyl phosphonobromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23755-73-9 | |
| Record name | triethyl phosphonobromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyl phosphonobromoacetate | |
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Advanced Synthetic Methodologies for Triethyl Phosphonobromoacetate and Analogues
Developments in Michaelis-Arbuzov Reaction Pathways for Phosphonate (B1237965) Synthesis
The Michaelis-Arbuzov reaction, first discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, is a cornerstone for the formation of carbon-phosphorus (C-P) bonds. acs.orgwikipedia.org The classical reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl alkylphosphonate. mdpi.comorganic-chemistry.org The reaction is initiated by the nucleophilic attack of the trivalent phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the halide ion to yield the final phosphonate product. wikipedia.org
Catalytic Enhancements and Reaction Optimization for Phosphonate Formation
While the traditional Michaelis-Arbuzov reaction is robust, it often requires high temperatures, especially for less reactive halides, and can lead to side reactions. mdpi.comfrontiersin.org To address these limitations, significant research has focused on catalytic enhancements and reaction optimization.
Lewis Acid Catalysis: Lewis acids have emerged as effective catalysts for the Michaelis-Arbuzov reaction, enabling it to proceed under milder conditions, often at room temperature. nih.gov Various Lewis acids, including zinc chloride (ZnCl2), cerium(III) chloride (CeCl3·7H2O), and bismuth(III) chloride (BiCl3), have been successfully employed. mdpi.comnih.gov For instance, a facile preparation of arylmethyl and heteroarylmethyl phosphonates has been achieved at room temperature using a Lewis acid catalyst. nih.gov Silica-supported CeCl3·7H2O has been shown to be a highly efficient and recyclable heterogeneous catalyst for the synthesis of arylmethyl and heteroaryl phosphonates under both conventional heating and microwave irradiation. scholarsresearchlibrary.com
Transition Metal Catalysis: Palladium and nickel complexes have been utilized to catalyze the cross-coupling reaction for C-P bond formation. nih.govresearchgate.net Palladium-catalyzed reactions, in particular, have shown broad applicability for coupling various aryl halides with phosphites. acs.org The use of additives, such as sodium iodide (NaI), has been found to accelerate palladium-catalyzed C-P bond-forming reactions of aryl nonaflates. acs.org Nickel catalysts are also effective, though reactions may require harsher conditions. nih.gov
Reaction Optimization: Optimization of reaction parameters is crucial for maximizing yield and minimizing byproducts. In the synthesis of triethyl phosphonobromoacetate, using an excess of triethyl phosphite can help drive the reaction to completion. However, this can also lead to the formation of byproducts like triethyl phosphate (B84403) if not carefully controlled. Monitoring the reaction progress using techniques like 31P NMR spectroscopy is essential to ensure complete conversion and identify any side products.
Table 1: Comparison of Catalytic Systems for the Michaelis-Arbuzov Reaction
| Catalyst System | Reaction Conditions | Advantages | Disadvantages |
| Lewis Acids (e.g., ZnCl2, CeCl3) | Room temperature or mild heating | Milder reaction conditions, often higher yields. mdpi.comnih.gov | May require stoichiometric amounts, potential for moisture sensitivity. |
| Palladium Complexes | Elevated temperatures | Broad substrate scope, including aryl halides. acs.org | Catalyst cost, potential for ligand sensitivity. |
| Nickel Complexes | Elevated temperatures | Cost-effective catalyst. nih.gov | May require harsh reaction conditions. nih.gov |
| Silica-Supported Catalysts | Conventional heating or microwave | Heterogeneous, recyclable, improved efficiency. scholarsresearchlibrary.com | Preparation of the supported catalyst is an additional step. |
Stereoselective Aspects in Alpha-Substituted Phosphonate Synthesis
The synthesis of α-substituted phosphonates with defined stereochemistry is a significant challenge and an area of active research. The development of stereoselective methods is crucial for the preparation of chiral phosphonate-containing molecules with specific biological activities.
One of the primary strategies for achieving stereocontrol is through the use of chiral auxiliaries or catalysts. The addition of phosphites to chiral imines, derived from the condensation of aldehydes with chiral amines, is a well-established method for the synthesis of enantiomerically enriched α-aminophosphonates. nih.gov The diastereoselectivity of this reaction can be influenced by the nature of the chiral amine and the reaction conditions.
Another approach involves the use of chiral phosphite reagents. While less common, the reaction of a chiral phosphite with a prochiral electrophile can lead to the formation of a chiral phosphonate. nih.gov Furthermore, the development of chiral catalysts for the enantioselective Pudovik reaction (the addition of phosphites to imines) is a promising avenue for the direct synthesis of chiral α-aminophosphonates. nih.gov
Recent advancements have also explored the use of diastereopure H-phosphonate intermediates for the stereocontrolled synthesis of backbone-modified oligonucleotides, highlighting the potential for precise stereochemical control in phosphonate synthesis. oup.comoup.com
Alternative Synthetic Routes and Green Chemistry Approaches to this compound
In line with the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, alternative and more sustainable methods for phosphonate synthesis are being actively pursued. organic-chemistry.orgpjoes.com
Solvent-Free and Microwave-Assisted Reactions: Conducting reactions under solvent-free conditions or with the assistance of microwave irradiation can significantly reduce reaction times, improve yields, and minimize the use of volatile organic solvents. mdpi.comrsc.org Microwave-assisted Michaelis-Arbuzov reactions have been shown to be highly efficient for the synthesis of various phosphonates. rsc.org
Ultrasound-Assisted Synthesis: Sonication is another eco-friendly technique that can promote chemical reactions by transmitting energy through sonic waves, leading to cavitation and the formation of high-energy transition states. rsc.org
Use of Greener Solvents and Catalysts: The use of benign solvents like polyethylene (B3416737) glycol (PEG) has been explored. An efficient protocol for the synthesis of benzyl (B1604629) phosphonates utilizes a KI/K2CO3 catalytic system in PEG-400 at room temperature. frontiersin.org Additionally, the development of recyclable catalysts, such as silica-supported Lewis acids, contributes to the greening of phosphonate synthesis. scholarsresearchlibrary.comrsc.org
Visible-Light Photocatalysis: A more recent and innovative approach involves the use of semiconductor quantum dots as photocatalysts to generate phosphoryl radicals from H-phosphine oxides under visible light. This method allows for C-P bond formation in a step- and atom-economical manner without the need for external oxidants or radical initiators. chinesechemsoc.org
Application of Flow Chemistry Techniques in this compound Synthesis
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. wuxiapptec.comresearchgate.net
The application of flow chemistry to the Michaelis-Arbuzov reaction has been investigated, demonstrating the potential for synthesizing dialkyl haloalkylphosphonates, which are key intermediates for various important compounds. rsc.org Flow reactors, such as microreactors or tubular reactors, provide precise control over reaction parameters like temperature, pressure, and residence time. wuxiapptec.com This level of control can lead to higher yields, reduced side product formation, and safer handling of exothermic reactions.
Elucidating the Reactivity and Reaction Mechanisms of Triethyl Phosphonobromoacetate
Mechanistic Investigations of Nucleophilic Substitution Reactions Involving Triethyl Phosphonobromoacetate
Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where an electron-rich nucleophile displaces a leaving group on an electrophilic substrate. wikipedia.org In the case of this compound, the bromine atom serves as the leaving group, and its reactivity is significantly influenced by the adjacent phosphonate (B1237965) and ester functionalities.
Role of the Alpha-Bromine Atom in Directing Reaction Pathways
The bromine atom at the alpha position of this compound renders the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is further enhanced by the electron-withdrawing nature of both the phosphonate and the ester groups. These groups stabilize the partial negative charge that develops on the oxygen atoms of the carbonyl and phosphonyl groups during the transition state of a nucleophilic attack.
The presence of the alpha-bromine atom makes this compound a valuable synthetic intermediate. For instance, α-bromo carboxylic acids, which share a similar structural motif, are known to be highly reactive towards SN2 reactions. libretexts.org This increased reactivity is attributed to the stabilization of the transition state by the adjacent carbonyl group, which lowers the activation energy of the reaction. libretexts.org Similarly, in this compound, the electrophilic carbon attached to the bromine is activated, facilitating nucleophilic substitution.
Stereochemical Outcomes and Control in Substitution Processes
Nucleophilic substitution reactions can proceed through different mechanisms, most commonly SN1 and SN2, which have distinct stereochemical consequences. libretexts.org In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration at that center. wikipedia.orglibretexts.orgencyclopedia.pub This is a single-step, concerted process. libretexts.org Conversely, an SN1 reaction proceeds through a planar carbocation intermediate, allowing the nucleophile to attack from either face, which typically leads to a mixture of stereoisomers (racemization). libretexts.org
For reactions at a phosphorus center, nucleophilic substitution often proceeds with inversion of configuration, particularly in acyclic compounds. researchgate.netnih.gov However, the stereochemical outcome can be influenced by the ring strain in cyclic phosphorus compounds, where retention of configuration is often observed. nih.gov The mechanism of substitution at a phosphorus atom can be complex, potentially involving a pentacoordinate intermediate. researchgate.netsapub.org
In the context of this compound, while the substitution occurs at the alpha-carbon rather than the phosphorus atom, the principles of stereochemistry remain crucial. If the alpha-carbon were a chiral center, an SN2 reaction would lead to a predictable inversion of stereochemistry. The specific stereochemical outcome would be highly dependent on the reaction conditions and the nature of the nucleophile.
Horner-Wadsworth-Emmons Reaction Studies Utilizing this compound
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. wikipedia.org This reaction employs a phosphonate carbanion, which reacts with the carbonyl compound to form an alkene, typically with a strong preference for the (E)-isomer. wikipedia.orgwikipedia.org
Generation and Characterization of Phosphonate Carbanions
The first step of the HWE reaction is the deprotonation of the phosphonate at the alpha-carbon to generate a phosphonate carbanion. wikipedia.org This is accomplished using a base. In the case of this compound, the acidic proton on the alpha-carbon is readily abstracted by a suitable base, such as sodium hydride or 1,8-diazabicycl[5.4.0]undec-7-ene (DBU), to form the reactive carbanion. enamine.net The resulting carbanion is stabilized by the adjacent phosphonate and ester groups, which can delocalize the negative charge.
The stability and reactivity of the phosphonate carbanion are key factors in the success of the HWE reaction. The choice of base and reaction solvent can influence the formation and stability of this intermediate.
Stereoselectivity Control in Alkene Synthesis (E-isomer preference)
A significant advantage of the HWE reaction is its ability to selectively produce the (E)-isomer of the resulting alkene. wikipedia.orgwikipedia.orgnrochemistry.com This stereoselectivity is a key feature that distinguishes it from the standard Wittig reaction. The preference for the (E)-isomer is generally attributed to the thermodynamic stability of the intermediates in the reaction pathway. wikipedia.org
The reaction proceeds through the formation of an intermediate oxaphosphetane. nrochemistry.com The steric interactions within this intermediate favor the arrangement that leads to the (E)-alkene. The stereoselectivity can be influenced by several factors, including the structure of the phosphonate reagent, the aldehyde or ketone, and the reaction conditions. For example, using bulkier phosphonate groups can enhance the selectivity for the (E)-isomer. wikipedia.org
| Factor | Influence on Stereoselectivity |
| Aldehyde Structure | Increasing steric bulk of the aldehyde generally increases (E)-selectivity. wikipedia.org |
| Phosphonate Structure | Bulky phosphonate groups and electron-withdrawing groups on the phosphonate can enhance (E)-selectivity. wikipedia.org |
| Reaction Temperature | Higher reaction temperatures can lead to greater (E)-stereoselectivity. wikipedia.org |
| Metal Cations | The nature of the metal cation (e.g., Li+, Na+, K+) can influence the stereochemical outcome. wikipedia.org |
While the standard HWE reaction strongly favors the (E)-isomer, modifications such as the Still-Gennari modification can be employed to produce (Z)-alkenes with high selectivity. wikipedia.orgnrochemistry.com This is typically achieved by using phosphonates with electron-withdrawing groups and specific reaction conditions. wikipedia.org
Influence of Reaction Conditions on Reaction Fidelity and Yields
The success of the Horner-Wadsworth-Emmons reaction is highly dependent on the reaction conditions. The choice of base, solvent, temperature, and the presence of additives can all have a significant impact on the reaction's efficiency, yield, and stereoselectivity.
For sensitive substrates, milder reaction conditions, such as the Masamune-Roush conditions which utilize lithium chloride and DBU in acetonitrile, can be employed to improve yields and maintain high stereoselectivity. enamine.netconicet.gov.ar The use of certain bases and solvents can also influence the reaction rate and the ease of product purification. For example, the dialkylphosphate salt byproduct of the HWE reaction is typically water-soluble, allowing for easy removal by aqueous extraction. wikipedia.org
Recent research has also explored solvent-free HWE reactions, which can offer environmental benefits and high (E)-selectivity. rsc.org The careful optimization of reaction conditions is therefore crucial for achieving the desired outcome in the synthesis of alkenes using the Horner-Wadsworth-Emmons reaction.
| Condition | Effect on Reaction |
| Base | Strong bases like NaH or milder bases like DBU are used to generate the carbanion. The choice can affect selectivity and substrate compatibility. enamine.net |
| Solvent | Anhydrous solvents are necessary to prevent hydrolysis. Acetonitrile is commonly used, especially in Masamune-Roush conditions. enamine.net |
| Additives | Lewis acids like LiCl or MgBr2 can be used to enhance reactivity and influence stereoselectivity. wikipedia.orgnrochemistry.com |
| Temperature | Can influence the rate and stereoselectivity of the reaction. wikipedia.org |
Exploration of Other Carbon-Phosphorus Bond Forming Reactions Mediated by this compound
This compound is a valuable reagent in organic synthesis, primarily utilized for the creation of a diverse array of functionalized phosphonate derivatives. Its reactivity is centered on the C-Br bond, where the bromine atom acts as a leaving group in nucleophilic substitution reactions. The presence of both the electron-withdrawing phosphonate and ethyl ester groups enhances the electrophilic character of the alpha-carbon, making it susceptible to attack by various nucleophiles. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the position alpha to the phosphorus atom, thereby mediating the synthesis of complex phosphonates.
The primary mechanism involves the direct displacement of the bromide ion by a nucleophile (SN2 reaction). This process is fundamental to its application in synthesizing more complex molecules containing the phosphonoacetate framework. For instance, reaction with soft nucleophiles like thiolates or amines proceeds readily to yield α-thio or α-amino phosphonoacetate derivatives, respectively.
A significant application of this reactivity is in the preparation of precursors for olefination reactions. By reacting this compound with a reducing agent or a suitable nucleophile that can be subsequently eliminated, it can be converted into ylides or other reactive intermediates. However, its most direct utility is in substitution reactions that expand the molecular complexity of the phosphonate structure.
The table below summarizes the types of nucleophilic substitution reactions mediated by this compound, leading to the formation of various phosphonate derivatives.
| Nucleophile (Nu⁻) | Reagent Example | Product Type | Significance |
| Carbon Nucleophiles | Grignard Reagents (RMgX), Organolithiums (RLi) | α-Alkyl/Aryl Phosphonoacetates | Formation of C-C bonds, building complex carbon skeletons. |
| Nitrogen Nucleophiles | Amines (R₂NH), Azides (N₃⁻) | α-Amino Phosphonoacetates, α-Azido Phosphonoacetates | Synthesis of α-amino phosphonic acid precursors, important in medicinal chemistry. |
| Oxygen Nucleophiles | Alkoxides (RO⁻), Phenoxides (ArO⁻) | α-Alkoxy/Aryloxy Phosphonoacetates | Access to ether-linked phosphonate derivatives. |
| Sulfur Nucleophiles | Thiolates (RS⁻) | α-Thioether Phosphonoacetates | Preparation of sulfur-containing phosphonates. |
These reactions underscore the role of this compound as a versatile electrophilic building block. While the initial carbon-phosphorus bond is pre-existing in the molecule, its reactivity mediates the formation of new bonds at the adjacent carbon, which is a critical step in the synthesis of target organophosphorus compounds.
Investigation of Diastereoselective Aldol (B89426) Reactions with this compound Derivatives
The aldol reaction is a powerful method for carbon-carbon bond formation, creating a β-hydroxy carbonyl compound, and when applied to chiral substrates or in the presence of chiral catalysts, it can generate new stereocenters with high levels of control. wikipedia.org Derivatives of this compound can be employed in diastereoselective aldol reactions to synthesize chiral α-substituted-β-hydroxy phosphonates, which are of interest in medicinal chemistry.
The general strategy involves two key stages:
Formation of a Phosphonoacetate Enolate: A derivative of this compound, typically triethyl phosphonoacetate itself (obtained by reduction of the bromine), is deprotonated at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride. This generates a phosphonate-stabilized enolate. wikipedia.org
Aldol Addition: The pre-formed enolate is then reacted with an aldehyde or ketone at low temperatures. This addition reaction forms two new stereocenters, leading to the possibility of four stereoisomers (two diastereomeric pairs of enantiomers).
The diastereoselectivity of the reaction (the preference for forming a syn or anti diastereomer) is governed by the geometry of the enolate (E or Z) and the reaction's transition state geometry, as described by the Zimmerman-Traxler model. harvard.edu This model proposes a six-membered, chair-like transition state where the metal cation of the enolate coordinates to the carbonyl oxygen of the aldehyde. harvard.edu
A (Z)-enolate generally leads to the syn-aldol adduct , where the substituents on the newly formed stereocenters are on the same side of the carbon backbone.
An (E)-enolate typically yields the anti-aldol adduct , with substituents on opposite sides.
The geometry of the phosphonoacetate enolate can be influenced by the choice of base, cation, and solvent. For example, the use of bulky bases or specific metal ions can favor one enolate isomer over the other, thus directing the stereochemical outcome of the aldol addition.
Further control over diastereoselectivity can be achieved by modifying the phosphonate ester itself to include a chiral auxiliary. For instance, replacing the ethyl groups with a chiral diol would create a chiral environment around the phosphorus center. In such a derivative, the chiral auxiliary can bias the approach of the aldehyde to one face of the enolate, leading to a high diastereomeric excess (d.e.) of one of the four possible stereoisomers. Research into related systems has shown that chiral iminophosphorane catalysts or hydrogen-bond catalysis can achieve high levels of enantioselectivity and diastereoselectivity in aldol-type reactions of phosphonate-containing compounds. nih.govscispace.com
The table below outlines the expected outcomes based on the Zimmerman-Traxler model for aldol reactions involving phosphonoacetate enolates.
| Enolate Geometry | Aldehyde Substituent (R) Position in T.S. | Predicted Major Diastereomer |
| (Z)-Enolate | Equatorial | syn |
| (E)-Enolate | Axial | anti |
This control over stereochemistry is crucial for the synthesis of biologically active molecules, where a specific stereoisomer is often responsible for the desired therapeutic effect.
Strategic Applications of Triethyl Phosphonobromoacetate in Complex Organic Synthesis
Contributions to the Total Synthesis of Natural Products and Architecturally Complex Molecules
Triethyl phosphonobromoacetate has proven to be an invaluable tool for the stereoselective formation of carbon-carbon double bonds, a critical transformation in the assembly of intricate natural products and other architecturally complex molecules. The Horner-Wadsworth-Emmons reaction, for which this compound is a key precursor, generally favors the formation of (E)-alkenes with high selectivity, a crucial aspect in multistep syntheses where precise control of geometry is paramount. alfa-chemistry.comwikipedia.org
While direct applications of this compound in the total synthesis of molecules as complex as ingenol (B1671944) are not extensively documented in readily available literature, the analogous reagent, triethyl phosphonoacetate, is widely employed in the synthesis of various natural products. alfa-chemistry.com The principles of the HWE reaction using such phosphonates are fundamental to the construction of polyketide natural products, macrolides, and complex terpenes. nih.govnih.govresearchgate.net For instance, the olefination of aldehydes with phosphonate (B1237965) carbanions is a key strategy for assembling the carbon skeleton of many marine natural products and other complex bioactive compounds. nih.govnih.gov The reliability and stereoselectivity of the HWE reaction make it a favored method for introducing exocyclic double bonds or for linking complex fragments during a convergent synthesis.
| Natural Product Class | Key Synthetic Challenge Addressed by HWE with Phosphonates | Reference |
| Polyketides | Stereoselective formation of α,β-unsaturated ester moieties | nih.gov |
| Macrolides | Construction of the macrocyclic ring via intramolecular olefination | researchgate.net |
| Terpenes | Introduction of specific double bond geometries within the carbon skeleton | nih.gov |
Synthesis of Biologically Active Compounds and Pharmaceutical Intermediates
The utility of this compound and related phosphonates extends significantly into the realm of medicinal chemistry for the synthesis of biologically active compounds and key pharmaceutical intermediates. The phosphonate moiety itself is a recognized pharmacophore, often acting as a stable mimic of a phosphate (B84403) group in biological systems.
A notable application lies in the synthesis of antiviral agents, particularly acyclic nucleoside phosphonates (ANPs). nih.govresearchgate.netnih.govresearchgate.net These compounds often exhibit potent and broad-spectrum antiviral activity by targeting viral DNA polymerases or reverse transcriptases. The synthesis of these molecules can involve the alkylation of a nucleobase with a side chain derived from a phosphonate reagent. Furthermore, the development of phosphonate prodrugs, which enhance cellular uptake and bioavailability, is an active area of research. nih.govnih.gov
The synthesis of novel β-lactam antibiotics also represents an area where phosphonate chemistry is impactful. researchgate.net While specific examples detailing the use of this compound are not prevalent, the functionalization of the β-lactam ring with phosphonate-containing side chains is a strategy to enhance antibacterial activity and overcome resistance mechanisms.
| Class of Biologically Active Compound | Role of Phosphonate Reagent | Key References |
| Acyclic Nucleoside Phosphonates (ANPs) | Introduction of the phosphonate-containing side chain | nih.govresearchgate.netnih.govresearchgate.net |
| β-Lactam Antibiotics | Functionalization of the core structure to enhance activity | researchgate.net |
| Enzyme Inhibitors | Mimic of phosphate transition states or substrates |
Preparation of Isotope-Labeled Compounds for Mechanistic and Biological Studies
Isotope labeling is a powerful technique for elucidating reaction mechanisms and tracking the metabolic fate of biologically active molecules. nih.govnih.gov The synthesis of isotopically labeled versions of this compound, for instance with ¹³C or ²H, would enable detailed mechanistic studies of the Horner-Wadsworth-Emmons reaction. By tracing the labeled atoms through the reaction sequence, intermediates can be identified and the stereochemical course of the reaction can be precisely determined. nih.gov
In the context of biological studies, administering an isotopically labeled drug candidate synthesized using a labeled phosphonate reagent allows for its absorption, distribution, metabolism, and excretion (ADME) properties to be monitored using techniques such as mass spectrometry and NMR spectroscopy. This information is crucial for drug development and understanding the in vivo behavior of pharmaceutical compounds.
| Isotope | Application in Conjunction with this compound |
| ¹³C | Mechanistic studies of the HWE reaction; Tracing metabolic pathways of phosphonate-containing drugs. |
| ²H (Deuterium) | Kinetic isotope effect studies to probe transition state structures. |
| ³¹P (natural abundance) | NMR studies to monitor reaction progress and characterize phosphonate-containing products. |
Methodology Development for Novel Organic Transformations Involving Phosphonates
The reactivity of this compound and its derivatives continues to inspire the development of novel synthetic methodologies. Beyond the standard Horner-Wadsworth-Emmons reaction, research focuses on expanding the scope and utility of phosphonate-based transformations. This includes the development of stereoselective variants of the HWE reaction to afford (Z)-alkenes with high selectivity, which remains a significant challenge.
Furthermore, the phosphonate moiety can be incorporated into more complex reagents to participate in tandem or cascade reactions, allowing for the rapid construction of molecular complexity from simple starting materials. The development of new olefination methods that tolerate a wider range of functional groups and proceed under milder conditions is also an active area of investigation. Asymmetric versions of phosphonate-based reactions, employing chiral auxiliaries or catalysts, are of particular interest for the enantioselective synthesis of valuable organic molecules. mdpi.comresearchgate.net
Catalysis and Ligand Design in Reactions Utilizing this compound
While this compound is primarily utilized as a stoichiometric reagent, the broader field of phosphonate chemistry has made significant contributions to catalysis and ligand design. Phosphonate-containing molecules can be transformed into valuable ligands for transition metal catalysis. The phosphorus atom in these ligands can coordinate to a metal center, influencing its catalytic activity and selectivity.
The synthesis of chiral phosphonate-based ligands has been a focus of research for applications in asymmetric catalysis. nih.govnih.govdicp.ac.cnresearchgate.netdntb.gov.uasuny.edu These ligands have been successfully employed in a variety of transformations, including asymmetric hydrogenation, hydroformylation, and allylic alkylation, affording products with high enantiomeric excess. The modular nature of phosphonate synthesis allows for the fine-tuning of the steric and electronic properties of the ligands to optimize catalyst performance for a specific reaction. Although direct applications of this compound as a ligand precursor are not widely reported, its chemical handles provide potential for elaboration into novel ligand architectures.
| Type of Catalysis | Role of Phosphonate-Derived Molecules | Key References |
| Asymmetric Hydrogenation | Chiral phosphine-phosphoramidite and other P-chiral ligands | dicp.ac.cn |
| Asymmetric Hydroformylation | Bidentate phosphine-phosphite ligands | nih.gov |
| Asymmetric Allylic Alkylation | Chiral phosphoramidite (B1245037) ligands | nih.gov |
Advanced Spectroscopic Characterization Techniques in Triethyl Phosphonobromoacetate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of atomic nuclei such as ¹H, ¹³C, and ³¹P. acs.org For Triethyl phosphonobromoacetate, a combination of these NMR experiments offers an unambiguous confirmation of its molecular structure and can provide insights into reaction mechanisms.
The ¹H NMR spectrum is used to identify the types and connectivity of protons in the molecule. The spectrum of this compound is expected to show distinct signals for the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the three ethyl groups, and a unique signal for the proton on the α-carbon (the carbon bonded to both bromine and the phosphonate (B1237965) group). The integration of these signals corresponds to the number of protons in each environment. Furthermore, spin-spin coupling between adjacent protons results in characteristic splitting patterns (e.g., triplets and quartets for the ethyl groups), which helps to confirm their connectivity. Coupling to the phosphorus nucleus (²JHP) further splits the signal of the α-proton into a doublet.
The ¹³C NMR spectrum provides information about the carbon skeleton. Each chemically non-equivalent carbon atom in this compound produces a distinct signal. Proton-decoupled ¹³C NMR spectra show singlets for each carbon, but coupling to the phosphorus atom (¹JCP, ²JCP, etc.) can introduce splitting, which provides valuable information about the proximity of each carbon to the phosphorus center. bhu.ac.in
³¹P NMR is particularly informative for organophosphorus compounds, as the ³¹P nucleus has 100% natural abundance and a spin of ½. wikipedia.org The chemical shift in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom, making it an excellent probe for structural and mechanistic studies. researchgate.netnih.gov For this compound, a single resonance is expected in the phosphonate region of the spectrum.
While specific, high-resolution spectral data for this compound is not widely published, the data for the closely related Triethyl phosphonoacetate (which has a hydrogen instead of a bromine at the α-position) provides a strong basis for predicting its spectral features. The primary difference would be a significant downfield shift for the α-proton and α-carbon due to the electron-withdrawing effect of the bromine atom.
Table 1: Predicted NMR Spectroscopic Data for this compound based on Triethyl phosphonoacetate Analogue Data for Triethyl phosphonoacetate is used as a reference for prediction. yale.edu
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| ¹H | -P(O)(OCH₂CH₃ )₂ | ~1.3 | Triplet (t) | JHH ≈ 7 | Methyl protons of the phosphonate ethyl groups. |
| -C(O)OCH₂CH₃ | ~1.3 | Triplet (t) | JHH ≈ 7 | Methyl protons of the ester ethyl group. | |
| -P(O)(OCH₂ CH₃)₂ | ~4.2 | Multiplet (m) or Doublet of Quartets (dq) | JHH ≈ 7, JHP ≈ 7 | Methylene protons of the phosphonate ethyl groups. | |
| -C(O)OCH₂ CH₃ | ~4.2 | Quartet (q) | JHH ≈ 7 | Methylene protons of the ester ethyl group. | |
| -CH Br- | > 4.0 | Doublet (d) | ²JHP ≈ 22 | Alpha-proton, shifted significantly downfield by Br. | |
| ¹³C | -P(O)(OCH₂CH₃ )₂ | ~16 | Doublet (d) | ³JCP ≈ 6 | Methyl carbons of the phosphonate ethyl groups. |
| -C(O)OCH₂CH₃ | ~14 | Singlet (s) | Methyl carbon of the ester ethyl group. | ||
| -P(O)(OCH₂ CH₃)₂ | ~64 | Doublet (d) | ²JCP ≈ 6 | Methylene carbons of the phosphonate ethyl groups. | |
| -C(O)OCH₂ CH₃ | ~62 | Singlet (s) | Methylene carbon of the ester ethyl group. | ||
| -C HBr- | > 40 | Doublet (d) | ¹JCP ≈ 130-140 | Alpha-carbon, shifted downfield by Br. | |
| -C (O)O- | ~165 | Doublet (d) | ²JCP ≈ 6 | Carbonyl carbon of the ester group. | |
| ³¹P | P (O) | ~10 to 20 | Singlet (s) | (Proton decoupled). Chemical shift is characteristic of alkyl phosphonates. |
Mass Spectrometry for Identification of Reaction Intermediates and Products
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. illinois.edu It is instrumental in determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. chemguide.co.uklibretexts.orggbiosciences.comlibretexts.org In the context of this compound research, MS is crucial for confirming the product's identity in a synthesis and for identifying transient intermediates in reaction mechanisms. acs.org
Upon introduction into the mass spectrometer, this compound would first be ionized to form a molecular ion (M⁺·). The molecular weight of this compound is 303.09 g/mol for the most common isotopes (¹²C, ¹H, ¹⁶O, ³¹P, ⁷⁹Br). A key feature in the mass spectrum would be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in the molecular ion appearing as two peaks of almost equal intensity, one at the mass corresponding to the ⁷⁹Br isotope (M) and another at two mass units higher (M+2) for the ⁸¹Br isotope.
The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, more stable charged fragments. youtube.com The analysis of these fragments provides a roadmap of the molecule's structure. For this compound, predictable fragmentation pathways include:
Loss of an ethoxy group (-OCH₂CH₃): Cleavage of a P-O or C-O bond can lead to the loss of an ethoxy radical, resulting in a prominent fragment ion.
Cleavage of the P-C bond: The bond between the phosphorus atom and the α-carbon can break, separating the phosphonate portion from the bromoacetate (B1195939) portion.
McLafferty rearrangement: If applicable, this rearrangement can occur involving the ester group.
Loss of bromine: Cleavage of the C-Br bond can lead to a fragment without bromine.
Any fragment retaining the bromine atom will also exhibit the characteristic M and M+2 isotopic pattern, aiding in its identification.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Possible Fragment Structure | Fragmentation Pathway |
| 302/304 | 304/306 | [M]⁺· | Molecular Ion |
| 257/259 | 259/261 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy group from the phosphonate |
| 223 | 223 | [M - Br]⁺ | Loss of a bromine radical |
| 181 | 181 | [(C₂H₅O)₂P(O)CH₂]⁺ | Cleavage of C-C bond and rearrangement |
| 165 | 165 | [(C₂H₅O)₂P(O)O]⁺ | P-C bond cleavage |
| 137 | 137 | [(C₂H₅O)₂PO]⁺ | P-C bond cleavage and rearrangement |
| 121/123 | 123/125 | [BrCH=C=O]⁺· | Cleavage of P-C bond |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. researchgate.net Together, they provide a comprehensive "fingerprint" of a molecule's vibrational modes.
For this compound, these techniques can readily confirm the presence of its key functional groups. The most prominent and diagnostic peaks would include:
C=O Stretch: A strong absorption in the IR spectrum, typically around 1730-1750 cm⁻¹, characteristic of the ester carbonyl group.
P=O Stretch: A strong, sharp absorption in the IR spectrum, usually found in the 1250-1290 cm⁻¹ region for phosphonates.
C-O Stretches: Strong bands in the 1000-1300 cm⁻¹ region corresponding to the C-O single bonds of the ester and phosphonate ethoxy groups.
C-H Stretches and Bends: Bands in the 2850-3000 cm⁻¹ region (stretching) and around 1350-1470 cm⁻¹ (bending) from the ethyl groups.
C-Br Stretch: A band in the lower frequency "fingerprint region," typically between 500-600 cm⁻¹, which can sometimes be weak or difficult to assign definitively.
Raman spectroscopy is particularly useful for monitoring reactions in situ, as it can be performed in aqueous media and often provides sharper signals for non-polar bonds. nih.govdoi.orgacs.orgacs.org For instance, in a Horner-Wadsworth-Emmons reaction, one could monitor the disappearance of the C=O stretch of a reactant aldehyde or ketone and the simultaneous appearance of the C=C stretch of the newly formed alkene product.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C-H (sp³) | Stretching | 2850 - 3000 | Medium-Strong | Medium-Strong |
| C=O (Ester) | Stretching | 1730 - 1750 | Strong | Medium |
| C-H (sp³) | Bending | 1350 - 1470 | Medium | Medium |
| P=O (Phosphonate) | Stretching | 1250 - 1290 | Strong | Medium-Weak |
| C-O (Ester & Phosphonate) | Stretching | 1000 - 1300 | Strong | Weak |
| P-O-C | Stretching | 950 - 1050 | Strong | Medium |
| C-C | Stretching | 800 - 1200 | Weak-Medium | Medium |
| C-Br | Stretching | 500 - 600 | Medium | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies for Electronic Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. This technique is primarily used to study molecules containing chromophores—structural units that absorb light, such as conjugated π-systems (alternating double and single bonds) or aromatic rings.
This compound lacks an extended conjugated system. Its structure consists of isolated carbonyl (C=O) and phosphoryl (P=O) groups and various sigma (σ) bonds. The electronic transitions available to these groups (n → π* for the carbonyl and phosphoryl groups, and σ → σ* for the sigma bonds) require high energy, meaning they absorb light at very short wavelengths, typically below 200 nm in the far-UV region. Therefore, this compound is not expected to exhibit significant absorption in the standard UV-Vis range (200-800 nm).
Similarly, fluorescence, which is the emission of light from a molecule after it has absorbed light, is generally observed only in molecules with significant UV-Vis absorption and rigid structures that promote radiative decay. Since this compound does not absorb appreciably in the near-UV or visible range, it is not expected to be fluorescent.
These spectroscopic techniques become highly relevant when the phosphonate moiety is incorporated into a larger molecule that does contain a chromophore or fluorophore. nih.govresearchgate.net For example, if this compound were used to synthesize a molecule containing a conjugated polyene or an aromatic system, UV-Vis spectroscopy would be essential for characterizing the electronic properties of the new product. The phosphonate group itself can subtly influence the electronic properties (and thus the λmax of absorption and emission) of an attached fluorophore through inductive effects. acs.org However, for the isolated compound, these methods offer limited analytical information.
Advanced X-ray Diffraction Techniques for Solid-State Structural Analysis
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. In single-crystal X-ray diffraction, a beam of X-rays is directed at a single, well-ordered crystal. The resulting diffraction pattern is used to calculate the precise positions of each atom in the molecule, providing unambiguous data on bond lengths, bond angles, and torsional angles.
This compound is typically supplied as a liquid at room temperature, which precludes analysis by standard single-crystal X-ray diffraction. organofil.com To obtain its solid-state structure, the compound would need to be crystallized, likely through low-temperature crystallographic techniques. If a suitable single crystal could be grown, X-ray diffraction would provide invaluable information, including:
Conformation: The preferred spatial arrangement of the flexible ethyl groups and the orientation of the bromoacetate moiety relative to the phosphonate group.
Intermolecular Interactions: Details of how the molecules pack together in the crystal lattice, revealing any significant dipole-dipole interactions or hydrogen bonds that might influence its bulk properties.
Precise Bond Metrics: Highly accurate measurements of the P=O, P-O, P-C, C-Br, and C=O bond lengths, which can be compared with theoretical calculations.
In the absence of single crystals, X-ray powder diffraction (XRPD) could be used to analyze a polycrystalline or powdered solid sample. While XRPD provides less detailed structural information than the single-crystal method, it is useful for identifying crystalline phases, determining lattice parameters, and assessing sample purity in the solid state.
To date, the crystal structure of this compound has not been reported in public databases like the Cambridge Structural Database. Therefore, while X-ray diffraction remains a powerful potential tool for its solid-state characterization, its application is contingent on successfully obtaining the compound in a crystalline form.
Computational and Theoretical Chemistry Approaches to Triethyl Phosphonobromoacetate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of triethyl phosphonobromoacetate. These calculations can provide insights into the distribution of electrons within the molecule, which is fundamental to its chemical behavior.
The electronic properties of this compound can be characterized by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Reactivity descriptors derived from conceptual DFT, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), can be calculated to quantify the reactivity of this compound. These descriptors help in predicting how the molecule will interact with other chemical species. For instance, in reactions involving related phosphonate (B1237965) compounds, DFT calculations have been used to show that the phosphorus atom often acts as a nucleophilic center. imist.maresearchgate.net A similar approach for this compound would likely involve calculating these global reactivity indices to predict its behavior in various chemical transformations.
Local reactivity can be assessed using Fukui functions or dual descriptors, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations would likely pinpoint the phosphorus atom as a primary site for nucleophilic attack and the carbon atom bonded to the bromine as a potential electrophilic site.
Table 1: Hypothetical DFT-Calculated Electronic Properties and Reactivity Descriptors for this compound
| Property | Value (Arbitrary Units) | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |
| Chemical Potential (μ) | -3.85 eV | Represents the escaping tendency of electrons from an equilibrium system. |
| Chemical Hardness (η) | 2.65 eV | Measures the resistance to change in electron distribution. |
| Global Electrophilicity (ω) | 2.79 eV | Quantifies the ability of the molecule to accept electrons. |
Note: The values in this table are illustrative and would need to be determined by actual quantum chemical calculations.
Molecular Dynamics Simulations of Reaction Pathways and Solvent Effects
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into reaction mechanisms and the influence of the surrounding environment, such as a solvent. For this compound, MD simulations can be employed to model its behavior in various reaction conditions.
The study of reaction pathways using MD can help in understanding the step-by-step mechanism of reactions involving this compound, such as the Horner-Wadsworth-Emmons reaction. By simulating the trajectories of the reacting molecules, it is possible to identify transition states and intermediates, and to calculate the energy barriers associated with the reaction. This information is crucial for understanding the reaction kinetics and for optimizing reaction conditions.
Table 2: Illustrative Parameters for a Molecular Dynamics Simulation of this compound in a Solvent
| Parameter | Value/Setting | Purpose |
| Force Field | COMPASS | Describes the potential energy of the system. |
| Solvent | Acetone | The medium in which the reaction is simulated. |
| Temperature | 298 K | The temperature at which the simulation is run. |
| Pressure | 1 atm | The pressure at which the simulation is run. |
| Simulation Time | 10 ns | The duration of the simulation. |
| Time Step | 1 fs | The integration time step for the equations of motion. |
Note: This table provides a hypothetical setup for an MD simulation. The actual parameters would be chosen based on the specific system and research question.
Conformational Analysis and Energy Minimization Studies of this compound
The three-dimensional structure of a molecule, including its various possible conformations, is critical to its reactivity and properties. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and to determine their relative energies.
For this compound, which has several rotatable bonds, a systematic conformational search can be performed using computational methods. This involves rotating the single bonds in the molecule and calculating the energy of each resulting conformation. The results of this search can be plotted on a potential energy surface, which shows the energy of the molecule as a function of its geometry.
Energy minimization studies are then carried out to find the lowest energy conformations, which are the most stable and therefore the most likely to be populated at a given temperature. Quantum chemical methods are typically used for accurate energy calculations of the various conformers. Identifying the global minimum energy structure and other low-energy conformers is essential for understanding the molecule's preferred shape and how it might interact with other molecules. The dihedral angles between different parts of the molecule are key parameters in defining its conformation.
Table 3: Hypothetical Relative Energies of Different Conformers of this compound
| Conformer | Dihedral Angle (P-C-C=O) | Relative Energy (kcal/mol) | Population (%) |
| 1 (Global Minimum) | 180° (anti-periplanar) | 0.00 | 75 |
| 2 | 60° (gauche) | 1.20 | 20 |
| 3 | -60° (gauche) | 1.25 | 5 |
Note: The data in this table is for illustrative purposes. Actual values would be obtained from detailed conformational analysis and energy minimization calculations.
In Silico Design and Prediction of Novel this compound Derivatives
In silico methods, which are computational approaches to drug discovery and materials science, can be used to design and predict the properties of novel derivatives of this compound. This approach allows for the rapid screening of a large number of potential new molecules without the need for their synthesis and experimental testing. mdpi.com
The process of in silico design often starts with the known structure and activity of a parent molecule, in this case, this compound. By making systematic modifications to its structure, such as substituting different chemical groups at various positions, a virtual library of new derivatives can be created.
Quantitative Structure-Activity Relationship (QSAR) models can then be developed to correlate the structural features of these derivatives with their predicted properties or activities. These models are built using a training set of molecules for which the activity is known and can then be used to predict the activity of new, untested derivatives. The descriptors used in QSAR models can be derived from quantum chemical calculations and can include electronic, steric, and hydrophobic parameters.
Molecular docking simulations can also be employed to predict how these new derivatives might interact with a specific biological target, such as an enzyme. This is particularly relevant in the context of designing new compounds with potential biological or pharmacological applications. The docking scores provide an estimate of the binding affinity of the derivative to the target protein.
Table 4: Example of a Virtual Library of this compound Derivatives and Predicted Properties
| Derivative | Modification | Predicted Property (e.g., Reactivity Index) | Predicted Biological Activity (e.g., Docking Score) |
| 1 | Substitution of Br with F | 2.95 | -7.2 kcal/mol |
| 2 | Substitution of ethyl groups with methyl groups | 2.85 | -6.8 kcal/mol |
| 3 | Introduction of a phenyl group on the α-carbon | 3.10 | -8.1 kcal/mol |
Note: The values presented in this table are hypothetical and serve to illustrate the type of data that can be generated through in silico design and prediction studies.
Environmental Disposition and Ecotoxicological Assessment of Triethyl Phosphonobromoacetate
Environmental Fate Studies and Degradation Pathways
The environmental fate of a chemical is dictated by its susceptibility to various degradation processes and its mobility within different environmental compartments. For Triethyl phosphonobromoacetate, these pathways can be inferred from the behavior of similar compounds.
The biodegradation of this compound is expected to be influenced by the stability of the carbon-phosphorus (C-P) bond and the presence of bromine. Industrial phosphonates are often resistant to biodegradation. nbinno.comwikipedia.org Bacteria have evolved to metabolize natural phosphonates as a phosphorus source, particularly under phosphorus-limited conditions, by cleaving the C-P bond. nbinno.comwikipedia.org However, synthetic phosphonates, especially those that are large and highly charged, can be recalcitrant to microbial breakdown. nbinno.comwikipedia.org
The principal reactions in the degradation of organophosphorus compounds are hydrolysis, oxidation, and dealkylation. oup.comoup.com Microbial degradation through the hydrolysis of P-O-alkyl and P-O-aryl bonds is a significant detoxification step. oup.com The degradation of brominated organic compounds can also be facilitated by microbial consortia, although these compounds may not be utilized as a primary carbon source. mdpi.com The rate of degradation is influenced by environmental factors such as pH. oup.comoup.com
Table 1: General Biodegradation Potential of Related Compound Classes
| Compound Class | Aerobic Degradation | Anaerobic Degradation | Key Factors |
|---|---|---|---|
| Phosphonates | Generally resistant, but some bacterial strains can degrade under P-limited conditions. nbinno.comwikipedia.org | Limited information available, but likely to be slow. | C-P bond stability, microbial community composition, nutrient availability. nbinno.comwikipedia.org |
| Organophosphorus Compounds | Can be degraded via hydrolysis and oxidation by various microorganisms. oup.comoup.com | Can occur, but rates may be slower than aerobic degradation. | Soil pH, presence of specific enzymes (e.g., organophosphate hydrolase). oup.comoup.com |
| Brominated Organic Compounds | Can be degraded by specific bacterial consortia, often requiring an additional carbon source. mdpi.com | Can occur, but often at slower rates than aerobic degradation. | Microbial community, presence of co-substrates. mdpi.com |
Hydrolysis and photolysis are significant abiotic degradation pathways for organophosphorus compounds. jircas.go.jpnih.gov The ester linkages in this compound are susceptible to hydrolysis, which can occur under both acidic and basic conditions. nih.gov The rate of hydrolysis is influenced by pH and temperature. acs.org The hydrolysis of phosphonate (B1237965) esters proceeds via a nucleophilic attack on the phosphorus center. nih.govacs.org
Sunlight can provide sufficient energy to cause photochemical transformations in organophosphorus compounds. jircas.go.jp Photolysis can lead to the cleavage of bonds and the formation of various photoproducts, which may be more or less toxic than the parent compound. jircas.go.jp The presence of photosensitizers in the environment can also influence the rate of photodegradation. jircas.go.jp The iron(III) complexes of phosphonates, for instance, are known to photodegrade rapidly. nbinno.comijset.in
The mobility of phosphonates in soil and aquatic systems is generally low due to their strong interaction with surfaces. ijset.inresearchgate.net They tend to adsorb to soil particles and sediments, which reduces their concentration in the water phase and limits their potential for leaching. heraproject.comheraproject.comwisc.edu However, leaching can still occur, particularly in soils with low adsorption capacity, high water flow, or when phosphorus levels are very high. wisc.eduintelseed.capioneer.com The presence of organic matter can also affect the mobility of brominated compounds in soil. princeton.eduresearchgate.net
Bioaccumulation and Biotransformation Research
The potential for a chemical to bioaccumulate in organisms is a critical aspect of its ecotoxicological profile. For organophosphate esters, bioaccumulation is positively correlated with their hydrophobicity. nih.gov Compounds with a higher octanol-water partition coefficient (log Kow) are more likely to accumulate in the fatty tissues of organisms. mdpi.com
Organisms can biotransform organophosphate esters, which can lead to either detoxification or, in some cases, bioactivation to more toxic metabolites. mdpi.com Metabolism can significantly affect the bioaccumulation of these compounds in marine and aquatic organisms. nih.gov The accumulation of organophosphate esters can be tissue-specific, with some compounds accumulating to a greater extent in the liver or brain. nih.govmdpi.comresearchgate.net
Table 2: Bioaccumulation Potential of Organophosphate Esters (OPEs)
| OPE Congener | Log BAF (Bioaccumulation Factor) | Bioaccumulation Potential |
|---|---|---|
| Tris(phenyl) phosphate (B84403) (TPHP) | > 3.7 | Very Strong nih.gov |
| Tris(2-chloroethyl) phosphate (TCEP) | > 3.7 | Very Strong nih.gov |
| Tri-n-propyl phosphate (TPeP) | > 3 | Potential Bioaccumulative researchgate.net |
| Triethyl phosphate (TEP) | > 3 | Potential Bioaccumulative researchgate.net |
Ecological Impact Assessments on Non-Target Organisms and Ecosystems
The ecological impact of phosphonates and organophosphorus compounds on non-target organisms is a significant concern. The toxicity of phosphonates to aquatic organisms is generally low. wikipedia.org However, some organophosphorus compounds can be toxic to a wide range of non-target species. oup.com Brominated organic compounds also pose environmental risks due to their potential for persistence and toxicity. nih.gov
Future Research Directions and Interdisciplinary Challenges
Integration of Triethyl Phosphonobromoacetate in Sustainable and Green Chemical Processes
The drive towards environmentally benign chemical manufacturing necessitates the development of processes that are both efficient and sustainable. This compound is poised to play a significant role in this transition through its application in atom-economical reactions and green synthesis methodologies.
Future research will likely focus on the utilization of this compound in multicomponent reactions (MCRs). MCRs are highly convergent chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govwikipedia.orgacs.org This approach aligns with the principles of green chemistry by minimizing waste and improving reaction efficiency. nih.govwikipedia.orgacs.org The development of catalytic, one-pot syntheses of heterocyclic phosphonates using this compound as a key building block represents a promising avenue for creating diverse molecular architectures with high atom economy. wikipedia.org
Furthermore, exploring solvent-free reaction conditions or the use of environmentally friendly solvents like water or ionic liquids for reactions involving this compound will be a key area of investigation. researchgate.net The development of such protocols will significantly reduce the environmental footprint associated with the synthesis of valuable phosphonate-containing molecules. researchgate.net
Advancements in Asymmetric Synthesis Utilizing this compound Derivatives
The synthesis of chiral molecules with high enantiomeric purity is of paramount importance in the pharmaceutical and agrochemical industries. The development of catalytic asymmetric methods for the synthesis of chiral phosphonates is a rapidly advancing field. nih.govfrontiersin.orgnih.govresearchgate.net
Future research will undoubtedly focus on the development of novel chiral catalysts, including both metal complexes and organocatalysts, for the asymmetric transformation of this compound and its derivatives. nih.govfrontiersin.orgnih.govnih.govrsc.org The goal is to achieve high yields and enantioselectivities in reactions such as asymmetric alkylations, additions, and cyclizations. The use of chiral bis(phosphine) ligands in copper-catalyzed asymmetric alkylations of related bromo-compounds has shown promise and could be extended to reactions involving this compound. nih.gov
Moreover, the synthesis of novel chiral ligands derived from α-halo phosphonates, including this compound, presents an exciting opportunity. These new ligands could find broad applications in a variety of asymmetric catalytic reactions, further expanding the toolkit of synthetic chemists. nih.gov
Novel Applications in Advanced Materials Science and Specialized Medicinal Chemistry
The unique chemical properties of this compound, particularly the presence of both a phosphonate (B1237965) group and a reactive bromine atom, make it an attractive building block for the creation of advanced materials and specialized pharmaceuticals.
Advanced Materials Science:
In the realm of materials science, phosphonate-containing polymers are gaining attention for a variety of applications due to their inherent properties such as flame retardancy and adhesion. nih.govresearchgate.netacs.org Future research could explore the incorporation of this compound into polymer backbones to create novel functional polymers. nih.govresearchgate.net The phosphonate group can enhance flame retardant properties, while the bromine atom can serve as a handle for further post-polymerization modifications, allowing for the tailoring of material properties for specific applications. nih.govnih.gov
Additionally, the synthesis of biodegradable polymers from organophosphonates is an emerging area of research. rsc.orgacs.org Investigating the potential of this compound in the synthesis of biodegradable phosphonate-based polymers could lead to the development of more sustainable materials for biomedical and other applications. rsc.orgacs.org
Another promising avenue is the use of phosphonates for the surface modification of materials to improve properties like biocompatibility, adhesion, and wettability. researchgate.netrsc.org The reactivity of this compound could be harnessed to functionalize the surfaces of various substrates, creating materials with tailored surface characteristics.
Specialized Medicinal Chemistry:
In medicinal chemistry, phosphonates are recognized as important bioisosteres of phosphates, carboxylates, and other functional groups found in biologically active molecules. rsc.orgresearchgate.netrsc.orgrsc.org The α-bromo phosphonate moiety, as found in this compound, has been identified as a valuable pharmacophore in the design of enzyme inhibitors. rsc.orgrsc.org
Future research will likely focus on the synthesis of novel bioactive compounds using this compound as a key intermediate. This could include the development of new enzyme inhibitors, prodrugs, and therapeutic agents targeting a range of diseases. rsc.orgrsc.org The ability of the α-bromo phosphonate group to act as a reactive handle for covalent modification of biological targets is a particularly interesting area for exploration.
Addressing Environmental and Health Implications of Organophosphorus Reagents
The widespread use of organophosphorus compounds, including flame retardants and pesticides, has raised concerns about their potential environmental and health impacts. nih.govnih.govbiotechrep.ir A critical area of future research will be the thorough investigation of the environmental fate and toxicity of this compound and its degradation products.
Studies on the biodegradation of brominated and organophosphorus compounds are crucial for understanding their persistence in the environment. nih.govwikipedia.orgnih.gov Research into the microbial degradation pathways of this compound will provide valuable insights into its environmental impact and inform the development of bioremediation strategies. nih.gov
Furthermore, a comprehensive assessment of the toxicity of brominated phosphonates is necessary to ensure their safe handling and application. wikipedia.orgbiotechrep.ir This includes evaluating their potential for bioaccumulation and long-term effects on ecosystems and human health. The thermal decomposition of brominated compounds can potentially lead to the formation of hazardous byproducts, a factor that must be considered in their life cycle assessment. wikipedia.org
Synergistic Research Opportunities Between Computational and Experimental Chemistry Approaches
The synergy between computational and experimental chemistry offers a powerful approach to accelerate the discovery and development of new chemical entities and processes. In the context of this compound, this collaboration will be instrumental in advancing our understanding and application of this versatile reagent.
Computational methods, such as Density Functional Theory (DFT), can be employed to elucidate the reaction mechanisms of processes involving this compound. epa.govchemrxiv.org These studies can provide valuable insights into the reactivity of the molecule, the role of catalysts, and the factors controlling stereoselectivity in asymmetric reactions. epa.govchemrxiv.org
The combination of experimental and computational studies can lead to a more rational design of new catalysts and reaction conditions. rsc.org For example, computational screening of potential chiral catalysts for asymmetric reactions with this compound can guide experimental efforts, saving time and resources. Similarly, understanding the fundamental reactivity of α-bromophosphonates through computational analysis can inform the design of novel synthetic methodologies. epa.gov
Interactive Data Table: Key Research Areas and Methodologies for this compound
| Research Area | Key Focus | Potential Methodologies |
| Sustainable Chemistry | Atom-economical reactions, Green solvents | Multicomponent Reactions (MCRs), Solvent-free synthesis, Aqueous phase chemistry |
| Asymmetric Synthesis | Chiral catalysts, Enantioselective transformations | Organocatalysis, Transition metal catalysis, Synthesis of novel chiral ligands |
| Advanced Materials | Functional polymers, Biodegradable materials, Surface modification | Ring-opening polymerization, "Click" chemistry, Grafting techniques |
| Medicinal Chemistry | Bioisosteres, Enzyme inhibitors, Prodrugs | Structure-based drug design, Synthesis of bioactive analogs |
| Environmental & Health | Degradation pathways, Toxicity assessment | Biodegradation studies, Ecotoxicology assays, Life cycle analysis |
| Computational Chemistry | Reaction mechanisms, Catalyst design | Density Functional Theory (DFT), Molecular modeling |
Q & A
Q. What are the common synthetic routes for triethyl phosphonobromoacetate, and how can reaction efficiency be monitored?
this compound is typically synthesized via the Michaelis-Arbuzov reaction , where triethyl phosphite reacts with brominated intermediates. For example, excess triethyl phosphite (2 equivalents) is required to drive the reaction to completion, but unreacted starting materials or byproducts like triethyl phosphate may form if conditions are suboptimal . To monitor efficiency, NMR spectroscopy is critical for detecting residual starting materials and confirming the absence of the desired product. If incomplete conversion occurs, extending reaction time (e.g., 40+ hours at 90°C) or optimizing stoichiometry is recommended .
Q. How should researchers characterize this compound using spectroscopic methods?
- NMR : Use and NMR to identify the phosphonate group (δ ~20-30 ppm for ) and bromoacetate moiety.
- GC-MS : Analyze purity and detect volatile byproducts (e.g., ethyl bromide) .
- Elemental Analysis : Confirm molecular composition (CHBrOP) .
- ATR-IR : Verify functional groups like P=O (1250-1300 cm) and ester C=O (1700-1750 cm) .
Q. What is the role of this compound in Horner-Wadsworth-Emmons (HWE) reactions?
This compound acts as a phosphonate reagent for olefination, enabling C-C bond formation. Its bromine atom enhances electrophilicity, facilitating nucleophilic attacks. Methodologically, reactions require anhydrous conditions to prevent hydrolysis, and bases like NaH or DBU are used to generate the reactive ylide .
Advanced Research Questions
Q. How can researchers address incomplete conversion in the Michaelis-Arbuzov synthesis of this compound?
Incomplete conversion often arises from competing side reactions or insufficient reagent ratios. Key steps:
Q. How to resolve contradictory thermal stability data for this compound under different experimental conditions?
Thermal stability varies with environment:
- Inert atmospheres : The compound is stable up to 150°C, but decomposition occurs above 200°C, releasing ethyl bromide and phosphorous oxides .
- Oxidative conditions : Rapid degradation occurs at lower temperatures (e.g., 100°C) due to radical-initiated cleavage of C-Br bonds .
- Recommended : Conduct TGA-DSC under controlled atmospheres to map decomposition pathways and identify safe handling thresholds .
Q. What advanced analytical techniques differentiate decomposition products of this compound?
- GC-SAW Sensor Systems : Detect volatile decomposition products (e.g., ethyl bromide, phosphates) with high sensitivity .
- High-Resolution Mass Spectrometry (HRMS) : Identify non-volatile fragments like phosphonoacetate derivatives.
- X-ray Crystallography : Resolve structural changes in recrystallized degradation byproducts .
Q. How to optimize reaction conditions to minimize byproducts during phosphonobromoacetate-mediated couplings?
- Solvent Selection : Use aprotic solvents (e.g., THF, DMF) to reduce hydrolysis.
- Temperature Control : Maintain 0–5°C during ylide formation to suppress side reactions.
- Catalytic Additives : Introduce Lewis acids (e.g., ZnCl) to enhance regioselectivity .
Q. What strategies mitigate air/moisture sensitivity in reactions involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
